molecular formula C19H19FN2O4S B2872278 5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1797902-19-2

5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2872278
CAS No.: 1797902-19-2
M. Wt: 390.43
InChI Key: BZDMJSBNNCBYGW-UHFFFAOYSA-N
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Description

5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

  • Spectral Properties and Applications : Compounds with structural similarities, specifically incorporating sulfonyl and benzoxazole groups, have been developed as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity. This property, alongside their long emission wavelength, high quantum yields, and large Stokes shift, allows their application in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Cyclization and Synthesis Methodologies

  • Novel Synthesis Approaches : Research into phosphine-catalyzed intermolecular cyclization between sulfonamidobenzaldehydes and ynones has led to the synthesis of benzo[b]azepin-3-ones. This method provides a novel pathway for constructing complex heterocycles under mild conditions, potentially applicable to synthesizing related compounds with therapeutic relevance (Zhang et al., 2019).

Proton Exchange Membrane Development

  • Fluorinated Polymers for Proton Exchange : A study on fluorinated sulfonated polytriazoles synthesized via click chemistry explored their application as proton exchange membranes. These polymers exhibit high molecular weights, thermal and chemical stabilities, low water uptake, and significant proton conductivities. Such properties make them suitable for fuel cell applications, suggesting potential utility in energy technologies (Singh et al., 2014).

Antimicrobial and Antitubercular Agents

  • Biological Activity Evaluation : Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could be potential antitubercular agents, highlighting the importance of sulfonyl and heterocyclic structures in developing new therapeutic agents (Shingare et al., 2022).

Properties

IUPAC Name

5-[3-(4-fluorophenyl)azepan-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-15-6-4-13(5-7-15)14-3-1-2-10-22(12-14)27(24,25)16-8-9-18-17(11-16)21-19(23)26-18/h4-9,11,14H,1-3,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDMJSBNNCBYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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